2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline
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Overview
Description
2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Substituents: The bromomethyl and chlorophenyl groups are introduced through electrophilic substitution reactions. For instance, bromomethylation can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Final Product Isolation: The final product is purified through recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Derivatives with new functional groups replacing the bromomethyl group.
Oxidation: Compounds with carboxylic acid or ketone functional groups.
Reduction: Alcohols or amines derived from the reduction of specific functional groups.
Scientific Research Applications
2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromomethyl and chlorophenyl groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-3-(2-chlorophenyl)-5-methylquinoxaline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-3-(2-fluorophenyl)-5-methylquinoxaline: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
2-(Bromomethyl)-3-(2-chlorophenyl)-6-methylquinoxaline: Similar structure but with a methyl group at the 6-position instead of the 5-position.
Uniqueness
2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline is unique due to the specific combination of bromomethyl and chlorophenyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H12BrClN2 |
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Molecular Weight |
347.63 g/mol |
IUPAC Name |
2-(bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline |
InChI |
InChI=1S/C16H12BrClN2/c1-10-5-4-8-13-15(10)20-16(14(9-17)19-13)11-6-2-3-7-12(11)18/h2-8H,9H2,1H3 |
InChI Key |
PTMRDFGUASLYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)C3=CC=CC=C3Cl)CBr |
Origin of Product |
United States |
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